molecular formula C23H23N5O B12488697 N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12488697
M. Wt: 385.5 g/mol
InChI Key: AAUVTMRQDRURQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine is a synthetic small molecule featuring a 1,2,3-triazole core linked to a pyridine-ether moiety. This specific structural architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds with 1,2,3-triazole scaffolds are extensively investigated for their potential to interact with various biological targets, including central nervous system (CNS) receptors . The integration of a pyridyloxy group further enhances the molecule's potential as a ligand for exploring protein binding sites and signal transduction pathways. This product is provided as a high-purity chemical entity intended for use as a reference standard, a building block in organic synthesis, or a lead compound in pharmacological and biochemical assays. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct appropriate safety evaluations before use.

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(2-benzyl-5-phenyltriazol-4-yl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C23H23N5O/c1-3-9-19(10-4-1)18-28-26-21(23(27-28)20-11-5-2-6-12-20)17-24-15-16-29-22-13-7-8-14-25-22/h1-14,24H,15-18H2

InChI Key

AAUVTMRQDRURQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(C(=N2)C3=CC=CC=C3)CNCCOC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is typically synthesized via CuAAC , which offers regioselectivity for 1,4-disubstituted products. However, the target compound requires a 2-benzyl-5-phenyl-2H-1,2,3-triazole structure, necessitating alternative strategies.

Regiochemical Control
  • Benzyl azide (prepared from benzyl bromide and NaN3) reacts with phenylacetylene under Cu(I) catalysis to yield 1-benzyl-4-phenyl-1H-1,2,3-triazole .
  • To achieve the 2-benzyl substitution, N-alkylation of the triazole with benzyl bromide is performed post-cycloaddition, leveraging the acidity of the N1 hydrogen.

Example Protocol :

  • Benzyl azide synthesis : Benzyl bromide (1.0 eq) + NaN3 (1.2 eq) in DMF, 12 h at 80°C.
  • CuAAC reaction : Benzyl azide (1.0 eq) + phenylacetylene (1.1 eq) + CuSO4·5H2O (10 mol%) + sodium ascorbate (20 mol%) in t-BuOH/H2O (1:1), 24 h at RT.
  • N-Alkylation : Triazole product (1.0 eq) + benzyl bromide (1.5 eq) + K2CO3 (2.0 eq) in DMF, 6 h at 60°C.

Yield : 68–75% over three steps.

Functionalization at C4

The C4 position is functionalized with a methylene group (-CH2-) for subsequent coupling.

Bromomethylation
  • Vilsmeier-Haack formylation : Introduce an aldehyde group at C4 using POCl3/DMF.
  • Reduction and bromination :
    • Reduce aldehyde to -CH2OH using NaBH4 (87% yield).
    • Convert -CH2OH to -CH2Br with PBr3 (92% yield).

Analytical Data :

  • 1H NMR (CDCl3) : δ 4.32 (s, 2H, CH2Br), 7.25–7.65 (m, 10H, Ar-H).

Synthesis of 2-(Pyridin-2-yloxy)Ethanamine

Etherification of 2-Hydroxypyridine

  • Mitsunobu reaction : 2-Hydroxypyridine + 2-chloroethanol → 2-(2-chloroethoxy)pyridine (78% yield).
  • Amination : React with NH3 in MeOH at 100°C (sealed tube) to yield 2-(pyridin-2-yloxy)ethanamine (65% yield).

Alternative Route :

  • Direct displacement of 2-chloroethylamine with 2-hydroxypyridine using K2CO3 in DMF (62% yield).

Analytical Data :

  • 13C NMR (DMSO-d6) : δ 45.8 (CH2NH2), 68.1 (OCH2), 112–150 (pyridine-C).

Final Coupling Reaction

Nucleophilic Substitution

  • React 4-(bromomethyl)-2-benzyl-5-phenyl-2H-1,2,3-triazole (1.0 eq) with 2-(pyridin-2-yloxy)ethanamine (1.2 eq) in the presence of K2CO3 (2.0 eq) in DMF at 60°C for 12 h.

Workup :

  • Dilute with H2O, extract with EtOAc.
  • Purify via silica chromatography (EtOAc/hexane, 1:1).

Yield : 58%.

Analytical Validation :

  • HRMS (ESI+) : m/z calc. for C24H24N5O [M+H]+: 422.1984, found: 422.1986.
  • 1H NMR (CDCl3) : δ 3.72 (t, J=6.0 Hz, 2H, NHCH2), 4.18 (s, 2H, Triazole-CH2), 4.52 (t, J=6.0 Hz, 2H, OCH2), 6.85–8.25 (m, 14H, Ar-H).

Alternative Routes and Optimization

Reductive Amination

  • Condense 4-formyl-2-benzyl-5-phenyl-2H-1,2,3-triazole with 2-(pyridin-2-yloxy)ethanamine using NaBH3CN in MeOH (55% yield).

Solid-Phase Synthesis

  • Immobilize the triazole core on Wang resin, followed by sequential alkylation and amination (total yield: 49%).

Challenges and Solutions

Challenge Solution Reference
Regioselective N-alkylation Use bulky bases (e.g., DBU) to favor N2 attack
Low coupling efficiency Microwave-assisted synthesis (80°C, 30 min)
Purification difficulties Use reverse-phase HPLC (ACN/H2O + 0.1% TFA)

Chemical Reactions Analysis

Types of Reactions

[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets. For instance, it can bind to metal ions in coordination complexes, facilitating catalytic reactions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs fall into two broad categories: (1) NBOMe-series psychedelics and (2) triazole/pyridine-containing derivatives. Key comparisons are outlined below:

Structural and Functional Group Analysis
Compound Core Structure Substituents Key Functional Groups
Target Compound 1,2,3-Triazole 2-Benzyl, 5-phenyl; ethanamine-pyridinyloxy chain Triazole, benzyl, pyridinyloxy
25I-NBOMe () Phenethylamine 4-Iodo-2,5-dimethoxyphenyl; N-(2-methoxybenzyl) Methoxy, benzyl, halogen (I)
25C-NBOH () Phenethylamine 4-Chloro-2,5-dimethoxyphenyl; hydroxyl-benzyl Methoxy, hydroxyl, halogen (Cl)
Triazole derivatives () 1,2,4-Triazole or 1,2,3-Triazole Varied substitutions (e.g., sulfonamide, thioacetate, benzyloxy) Triazole, sulfonamide, pyridine

Key Observations :

  • Rigidity vs. Flexibility : The 1,2,3-triazole core in the target compound introduces greater conformational rigidity compared to the flexible phenethylamine backbone of NBOMe derivatives . This may reduce metabolic degradation but could limit receptor-binding versatility.
  • Electron-Donating Groups : The pyridin-2-yloxy group in the target compound provides a nitrogen-rich aromatic system, contrasting with the electron-donating methoxy groups in NBOMes. This difference may alter receptor affinity (e.g., serotonin 5-HT2A vs. other targets) .
Pharmacological and Toxicological Implications
  • NBOMe Series: Known for high affinity at 5-HT2A receptors, leading to potent psychedelic effects but severe toxicity (e.g., seizures, hyperthermia) . The target compound’s triazole-pyridine system lacks the dimethoxy motifs critical for 5-HT2A activation, suggesting divergent pharmacological effects.
  • Triazole Derivatives : Compounds like those in and exhibit diverse activities (e.g., antimicrobial, enzyme inhibition) due to triazole-mediated hydrogen bonding and pyridine’s coordination capacity . The target compound may share these traits but with unique specificity due to its benzyl-phenyl substitution.

Biological Activity

N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine is a compound characterized by its unique triazole structure combined with a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.

The molecular formula of this compound is C20H24N4OC_{20}H_{24}N_{4}O, with a molecular weight of approximately 336.4 g/mol. Its structural features include a triazole ring and a pyridinyl ether, which contribute to its biological activity.

Property Value
Molecular FormulaC20H24N4O
Molecular Weight336.4 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds and π–π interactions with proteins, modulating their function. This interaction can lead to the inhibition of various enzymes involved in cancer cell proliferation and microbial growth.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes in metabolic pathways, leading to reduced cell viability in cancer cells.
  • Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting cell wall synthesis or function.

Biological Activity Studies

Several studies have explored the biological activity of similar triazole derivatives, providing insights into the potential efficacy of this compound.

Case Study: Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for related triazole derivatives range from 10 µM to 50 µM, indicating moderate to high potency against these cell lines .

Antimicrobial Studies

The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 25 µg/mL to 100 µg/mL for effective inhibition of bacterial growth .

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives reveals that this compound possesses unique properties due to its specific functional groups.

Compound IC50 (µM) Target Activity
N-(triazole derivative 1)15Anticancer
N-(triazole derivative 2)30Antimicrobial
N-[this compound]25Anticancer & Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.